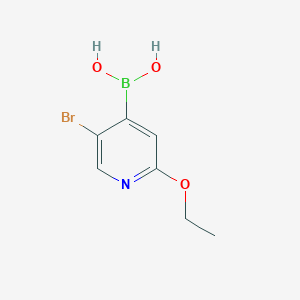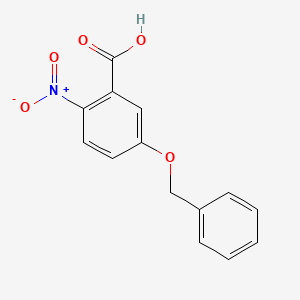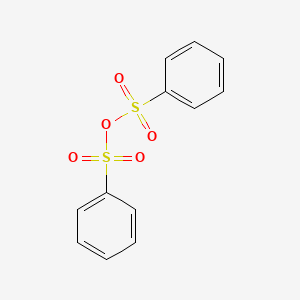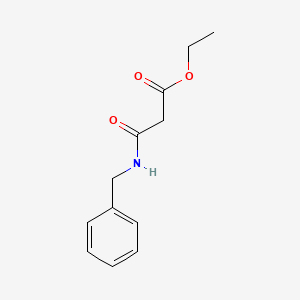
Ethyl 3-(benzylamino)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-(benzylamino)-3-oxopropanoate is a chemical compound that can be synthesized through various reactions involving benzylamine derivatives and ethyl 3-oxopropanoate precursors. The compound is of interest due to its potential applications in the synthesis of more complex organic molecules, which can be used in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in several studies. For instance, ethyl 3-oxopropanoate derivatives have been used as starting materials for the synthesis of complex molecules. In one study, ethyl 2-bromoacetate and zinc were used to react with 2-substituted 3-benzyl-1,3-oxazinanes under mild conditions, leading to the formation of ethyl 3-[(3-hydroxypropyl)benzylamino]propanoates . Although not the exact compound , this study provides insight into the types of reactions that could be used to synthesize ethyl 3-(benzylamino)-3-oxopropanoate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods. For example, the structure of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate was elucidated using electronic absorption, IR, and NMR spectroscopy . These techniques could similarly be applied to determine the molecular structure of ethyl 3-(benzylamino)-3-oxopropanoate.
Chemical Reactions Analysis
Ethyl 3-oxopropanoate derivatives are known to undergo various chemical reactions. For instance, ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives were used in oxidative photochemical cyclization to synthesize benzo[a]carbazoles . This indicates that ethyl 3-(benzylamino)-3-oxopropanoate could potentially participate in similar cyclization reactions, given the right conditions and catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-(benzylamino)-3-oxopropanoate can be inferred from studies on similar compounds. For example, the thermal behavior of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate was investigated using differential scanning calorimetry and thermogravimetric analysis . These methods could be used to study the thermal stability and decomposition patterns of ethyl 3-(benzylamino)-3-oxopropanoate.
Applications De Recherche Scientifique
1. Synthesis of Benzo[a]carbazoles
Ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates, a derivative of Ethyl 3-(benzylamino)-3-oxopropanoate, were used in the synthesis of 6-Ethoxycarbonyl-5-hydroxy-benzo[a]carbazoles through oxidative photocyclization. This synthesis features the use of CuBr2, facilitating transformations not possible under conventional conditions (Li et al., 2015).
2. β-Amino Ester Derivatives Synthesis
Ethyl 3-(benzylamino)-3-oxopropanoate reacts with Reformatsky reagents derived from ethyl 2-bromoacetate and zinc to yield β-amino ester derivatives. This process employs mild conditions, leading regioselectively to high-yield derivatives (Alberola et al., 1990).
3. Mesogenic Compound Synthesis
In mesogenic compound research, Ethyl 3-aryl-3-oxopropanoates, related to Ethyl 3-(benzylamino)-3-oxopropanoate, are used. They are synthesized and then converted into mesogenic 3-arylisoxazolones and 3-arylpyrazolones (Kovganko et al., 2010).
4. Asymmetric Reduction by Fungi
Ethyl 3-aryl-3-oxopropanoates undergo enantioselective reduction to corresponding (S)-alcohols by fungi like Rhizopus arrhizus. This biological process is a unique application in the realm of chiral synthesis (Salvi & Chattopadhyay, 2006).
Safety And Hazards
When handling Ethyl 3-(benzylamino)-3-oxopropanoate, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of skin contact, wash with plenty of water .
Propriétés
IUPAC Name |
ethyl 3-(benzylamino)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)8-11(14)13-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAGGJGTAABULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzylamino)-3-oxopropanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


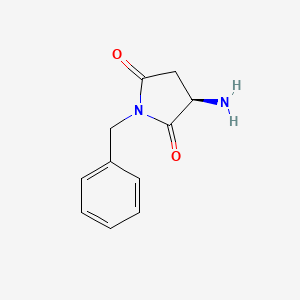
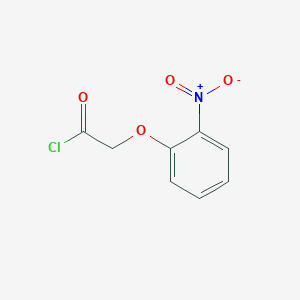
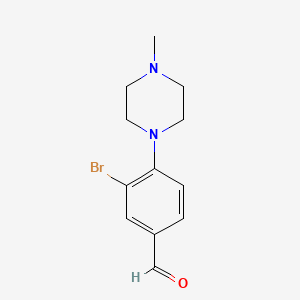
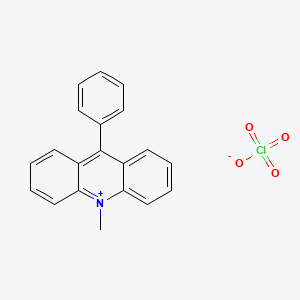



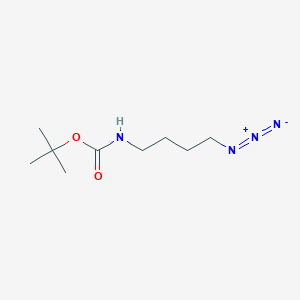

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
